Cas no 1592264-45-3 (1-butoxy-1-(iodomethyl)cycloheptane)
1-butoxy-1-(iodomethyl)cycloheptane Chemical and Physical Properties
Names and Identifiers
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- 1-butoxy-1-(iodomethyl)cycloheptane
- 1592264-45-3
- EN300-1134380
-
- Inchi: 1S/C12H23IO/c1-2-3-10-14-12(11-13)8-6-4-5-7-9-12/h2-11H2,1H3
- InChI Key: CSODJJLCJIVIHX-UHFFFAOYSA-N
- SMILES: ICC1(CCCCCC1)OCCCC
Computed Properties
- Exact Mass: 310.07936g/mol
- Monoisotopic Mass: 310.07936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 9.2Ų
1-butoxy-1-(iodomethyl)cycloheptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134380-0.05g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1134380-0.1g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1134380-0.25g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1134380-0.5g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1134380-1.0g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1134380-2.5g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1134380-5.0g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1134380-10.0g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1134380-1g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1134380-5g |
1-butoxy-1-(iodomethyl)cycloheptane |
1592264-45-3 | 95% | 5g |
$3065.0 | 2023-10-26 |
1-butoxy-1-(iodomethyl)cycloheptane Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-butoxy-1-(iodomethyl)cycloheptane
Professional Introduction to 1-butoxy-1-(iodomethyl)cycloheptane (CAS No. 1592264-45-3)
1-butoxy-1-(iodomethyl)cycloheptane, identified by the Chemical Abstracts Service Number (CAS No.) 1592264-45-3, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, featuring a cycloheptane core substituted with a butoxy group and an iodomethyl moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structural configuration of 1-butoxy-1-(iodomethyl)cycloheptane imparts distinct reactivity, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl and heteroaryl systems, which are prevalent in many biologically active compounds. The presence of the iodomethyl group enhances its utility as a coupling partner, facilitating the formation of carbon-carbon bonds under palladium catalysis. This feature has been leveraged in the development of novel pharmaceutical agents targeting various therapeutic areas.
In recent years, there has been growing interest in the application of 1-butoxy-1-(iodomethyl)cycloheptane in medicinal chemistry. Researchers have explored its potential as a building block for designing small-molecule inhibitors and agonists. For instance, studies have demonstrated its role in synthesizing compounds with anti-inflammatory and anticancer properties. The cycloheptane ring, a seven-membered saturated hydrocarbon, is known for its stability and flexibility, which can be advantageous in drug design to optimize bioavailability and metabolic resistance.
The butoxy group attached to the cycloheptane ring contributes to the lipophilicity of the molecule, a critical parameter in drug formulation. This balance between hydrophobicity and hydrophilicity is essential for achieving efficient drug delivery and target binding. Furthermore, the iodomethyl substituent provides a handle for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological activities. Such versatility has made 1-butoxy-1-(iodomethyl)cycloheptane a staple in synthetic laboratories focused on developing novel therapeutics.
Advances in computational chemistry have also enhanced the understanding of 1-butoxy-1-(iodomethyl)cycloheptane’s reactivity. Molecular modeling studies have predicted optimal reaction conditions for its use in cross-coupling processes, minimizing side products and maximizing yield. These predictions are supported by experimental validations, underscoring the compound’s reliability as a synthetic intermediate. Such progress reflects the broader trend toward integrating computational methods with traditional organic synthesis to accelerate drug discovery.
The pharmaceutical industry has recognized the potential of 1-butoxy-1-(iodomethyl)cycloheptane not only for its synthetic utility but also for its role in generating lead compounds. Several academic groups have reported novel derivatives synthesized from this intermediate, showcasing its versatility. For example, modifications of the butoxy group have led to compounds with enhanced binding affinity to specific biological targets. Similarly, variations in the iodomethyl moiety have resulted in molecules with altered pharmacokinetic profiles, highlighting the importance of structural optimization.
In conclusion, 1-butoxy-1-(iodomethyl)cycloheptane (CAS No. 1592264-45-3) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse applications in drug development, particularly in constructing complex molecular architectures through cross-coupling reactions. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in the synthesis of next-generation pharmaceutical agents.
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